molecular formula C15H11ClN2O2 B6418021 3-chloro-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide CAS No. 921814-41-7

3-chloro-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide

Cat. No. B6418021
CAS RN: 921814-41-7
M. Wt: 286.71 g/mol
InChI Key: PMPUCWYZWVONLJ-UHFFFAOYSA-N
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Description

“3-chloro-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide” is an organic compound that belongs to the class of compounds known as indolines . These are compounds containing an indole moiety, which consists of a pyrrolidine ring fused to benzene to form 2,3-dihydroindole . Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have attracted increasing attention in recent years due to their biologically active properties .


Synthesis Analysis

The synthesis of indole derivatives has been a topic of interest among researchers . Indole derivatives are usually obtained by direct reduction of the corresponding indoles containing acceptor groups in the indole ring for its activation . Three methods were proposed for reduction of functional groups in the 2-oxindole and 2-chloroindole molecules using various boron hydrides . The possibility of chemoselective reduction of the nitrile group in the presence of an amide was shown .


Molecular Structure Analysis

The molecular structure of “3-chloro-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide” can be analyzed using various methods. For instance, the 3D structure of similar compounds can be viewed using Java or Javascript . Further stabilization of the supramolecular assembly is due to C-H (cdots) π interactions with H (cdots) π distances from 2.73 to 2.97 Å .


Chemical Reactions Analysis

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This has created interest among researchers to synthesize a variety of indole derivatives . The antitubercular result showed that chlorine derivatives were most active .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-chloro-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide” can be analyzed based on its molecular structure. For instance, it has a molecular weight of 119.1638 . Indole is also known as benzopyrrole which contains a benzenoid nucleus and has 10 π-electrons .

Scientific Research Applications

Antiviral Activity

Indole derivatives have shown significant antiviral activity . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were reported as antiviral agents . Similarly, Ethyl 1H-indole-3-carboxylates also showed anti-viral activity in Huh-7.5 cells .

Anti-inflammatory Activity

Indole derivatives possess anti-inflammatory properties . They can potentially be used in the treatment of conditions characterized by inflammation.

Anticancer Activity

Indole derivatives have been found to exhibit anticancer properties . They can potentially be used in the development of new cancer therapies.

Anti-HIV Activity

Indole derivatives have shown anti-HIV activities . They can potentially be used in the development of new treatments for HIV.

Antioxidant Activity

Indole derivatives possess antioxidant properties . They can potentially be used in the treatment of conditions caused by oxidative stress.

Antimicrobial Activity

Indole derivatives have shown antimicrobial properties . They can potentially be used in the development of new antimicrobial agents.

Antitubercular Activity

Indole derivatives have shown antitubercular properties . They can potentially be used in the development of new treatments for tuberculosis.

Antidiabetic Activity

Indole derivatives have shown antidiabetic properties . They can potentially be used in the development of new treatments for diabetes.

Mechanism of Action

Target of Action

It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, causing changes that result in their various biological activities . The specific interactions and resulting changes would depend on the particular target and the biological activity being exhibited.

Biochemical Pathways

Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities . The affected pathways and their downstream effects would depend on the specific biological activity being exhibited.

Result of Action

Given the broad-spectrum biological activities of indole derivatives , the effects could range from antiviral effects (inhibiting viral replication) to anticancer effects (inducing apoptosis in cancer cells), among others.

Safety and Hazards

The safety and hazards of “3-chloro-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide” can be inferred from the biological activities of similar indole derivatives. For instance, compounds (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide showed anti-inflammatory and analgesic activities along with ulcerogenic index (0.82 and 0.89) compared with indomethacin and celecoxib .

Future Directions

The future directions for “3-chloro-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide” could involve further exploration of its therapeutic possibilities. From the literature, it is revealed that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The investigation of novel methods of synthesis have attracted the attention of the chemical community .

properties

IUPAC Name

3-chloro-N-(2-oxo-1,3-dihydroindol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O2/c16-11-3-1-2-9(6-11)15(20)17-12-4-5-13-10(7-12)8-14(19)18-13/h1-7H,8H2,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMPUCWYZWVONLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)NC(=O)C3=CC(=CC=C3)Cl)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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